molecular formula C6H14ClNO B15360323 (4-Methylpyrrolidin-2-yl)methanol;hydrochloride

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride

Cat. No.: B15360323
M. Wt: 151.63 g/mol
InChI Key: XQUDEODBOXKGJB-UHFFFAOYSA-N
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Description

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: is a chemical compound with the molecular formula C11H17N2Cl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 4-methylpyrrolidin-2-ylmethanol with hydrochloric acid. The reaction typically involves refluxing the starting material in an acidic medium to yield the hydrochloride salt.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves large-scale reactors and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

  • Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted pyrrolidines.

Scientific Research Applications

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: The compound is employed in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which (4-Methylpyrrolidin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: The specific pathways depend on the context of its use, but it may involve metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, pyrrolidine derivatives, and other nitrogen-containing heterocycles.

  • Uniqueness: The presence of the hydroxymethyl group and the specific substitution pattern on the pyrrolidine ring make this compound distinct from its analogs.

This compound , its preparation, reactions, applications, and mechanisms

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(4-methylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

XQUDEODBOXKGJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)CO.Cl

Origin of Product

United States

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